Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C10H13NO4 . It is used as a building block for various chemical compounds .
Synthesis Analysis
The synthesis of this compound can be achieved from ethyl 2-cyano-5-(dimethylamino)-3-ethoxypenta-2,4-die . More details about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as 1H and 13C NMR spectroscopy . More detailed information about the molecular structure can be found in the referenced documents .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the conditions of the reaction . More information about the chemical reactions can be found in the referenced documents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.21 . It has a predicted boiling point of 424.6±45.0 °C and a density of 1.19±0.1 g/cm3 at 20 ºC 760 Torr . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Pyridone and Dihydropyridine Derivatives
Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is integral in synthesizing various chemical compounds. For instance, it's used in the synthesis of 4-hydroxy-2-pyridone through a series of reactions involving cyclization, demethylation, and decarboxylation, showcasing its role in forming complex heterocyclic structures (Chen, Sheng-yin, & Shao-hua, 2013). Similarly, it's involved in a one-step procedure to synthesize ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, indicating its utility in creating carbamoylated derivatives (Hayotsyan et al., 2019).
Heterocyclic System Synthesis
The compound serves as a building block in more complex heterocyclic systems. For instance, it's used in transforming diethyl acetone-1,3-dicarboxylate into poly-substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates. This multi-step synthesis involves the transformation of ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate into various substituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates, illustrating its versatility in synthesizing naphthyridine derivatives (Pirnat et al., 2010).
Crystallographic and Material Studies
Crystal Structure Analysis
This compound's derivatives are also subjects of crystallographic studies. For instance, the crystal structure of ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4- dihydropyridine-3-carboxylate has been analyzed, highlighting its molecular packing and hydrogen bonding interactions, which are crucial for understanding the material's properties (Rajnikant et al., 2011).
Multicomponent Reactions and Complex Synthesis
Dye Synthesis and Complexation
Furthermore, it's used in synthesizing disperse dyes and studying their complexation with metals like copper, cobalt, and zinc, indicating its potential in textile and material sciences (Abolude et al., 2021). The crystal growth of related compounds, such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, has led to further understanding of their crystal structures and properties (Gao & Long, 2021).
Safety and Hazards
Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
The specific mode of action of Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound is yet to be determined.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, high temperatures can lead to the degradation of the compound . Additionally, the compound is known to be stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can also result in alterations in cellular function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage threshold is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may participate in the breakdown or synthesis of specific metabolites, affecting overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Properties
IUPAC Name |
ethyl 4-ethoxy-2-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-7-5-6-11-9(12)8(7)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTIVXCUXUFKSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)NC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693831 | |
Record name | Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174046-84-4 | |
Record name | Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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